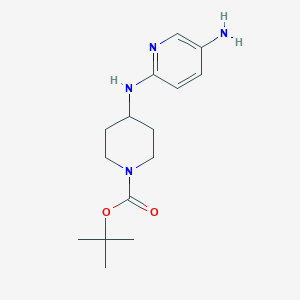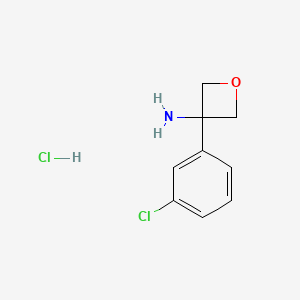
Tert-butyl (3-bromo-2-oxopropyl)carbamate
Vue d'ensemble
Description
Tert-butyl (3-bromo-2-oxopropyl)carbamate is a useful research compound. Its molecular formula is C8H14BrNO3 and its molecular weight is 252.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmacologie
En pharmacologie, le Tert-butyl (3-bromo-2-oxopropyl)carbamate est utilisé comme précurseur dans la synthèse de diverses molécules pharmacologiquement actives. Ses groupes fonctionnels bromo et carbamate en font un intermédiaire polyvalent pour la construction de molécules complexes qui peuvent agir comme inhibiteurs enzymatiques ou modulateurs de récepteurs .
Synthèse organique
Ce composé sert de bloc de construction en synthèse organique, en particulier dans la construction de composés hétérocycliques. Sa réactivité permet l'introduction du groupe protecteur tert-butyl carbamate, qui est essentiel pour synthétiser des peptides et d'autres molécules organiques sensibles .
Science des matériaux
En science des matériaux, le this compound peut être utilisé pour modifier les propriétés de surface des matériaux. Son incorporation dans les polymères peut entraîner des changements de stabilité thermique, d'hydrophobie et d'autres caractéristiques du matériau importantes pour le développement de nouveaux matériaux .
Recherche en biochimie
Les chercheurs en biochimie utilisent ce composé pour des études de modification des protéines. Le groupe tert-butyl carbamate est particulièrement utile pour protéger les amines sur les acides aminés et les protéines lors des modifications biochimiques, ce qui est crucial pour l'étude de la fonction et de la structure des protéines .
Chimie agricole
Dans le domaine de la chimie agricole, le this compound peut être exploré pour le développement de nouveaux produits agrochimiques. Son squelette structurel peut être incorporé dans des composés conçus pour contrôler les ravageurs ou améliorer la croissance des cultures .
Science de l'environnement
Les applications potentielles de ce composé en science de l'environnement comprennent le développement de capteurs chimiques et d'absorbants. Ses groupes fonctionnels peuvent interagir avec les polluants environnementaux, aidant à leur détection et à leur élimination des écosystèmes .
Propriétés
IUPAC Name |
tert-butyl N-(3-bromo-2-oxopropyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14BrNO3/c1-8(2,3)13-7(12)10-5-6(11)4-9/h4-5H2,1-3H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMFDGMKSRTZSPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72072-03-8 | |
| Record name | tert-butyl N-(3-bromo-2-oxopropyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-bromo-5-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1455235.png)

![Potassium [(diethylamino)methyl]trifluoroborate](/img/structure/B1455240.png)
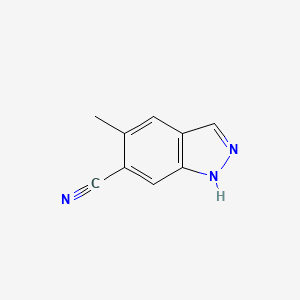
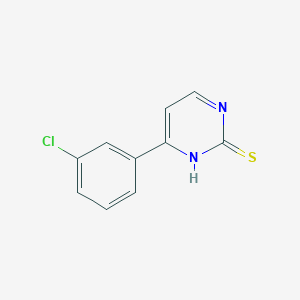

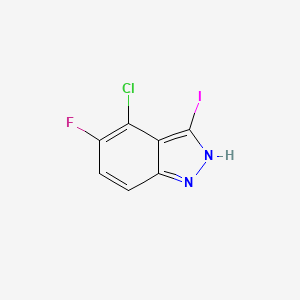

![2-[(Trifluoromethoxy)methyl]pyrrolidine](/img/structure/B1455250.png)

![2-(5-Methyl-4H-[1,2,4]triazol-3-YL)-ethylamine dihydrochloride](/img/structure/B1455252.png)
